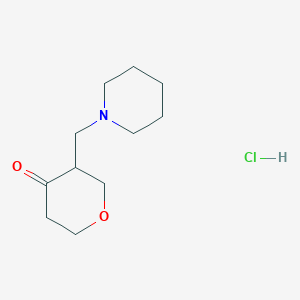
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride
Descripción general
Descripción
3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds is an important advancement in medicinal chemistry. These derivatives are synthesized through a straightforward two-step procedure that yields high overall yields, indicating the versatility of piperidine derivatives in drug discovery and development (Košak, Brus, & Gobec, 2014).
Spectroscopic Properties and Quantum Mechanical Study
- A detailed study on the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques, alongside quantum chemical methods, reveals significant insights into the molecular structure and behavior of such compounds. This research underlines the importance of piperidine derivatives in the understanding of molecular interactions and properties (Devi, Bishnoi, & Fatma, 2020).
Crystal and Molecular Structure
- The study of 4-piperidinecarboxylic acid hydrochloride's crystal and molecular structure through single crystal X-ray diffraction and other spectroscopic methods provides valuable information on the conformational dynamics and interactions of piperidine derivatives. This contributes to the understanding of structural properties critical for the design of pharmaceutical compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Synthesis and Pharmacological Evaluation
- The convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist showcases the application of piperidine derivatives in the development of new therapeutic agents. This research highlights the strategic approaches to chemical synthesis that are essential for drug development and manufacturing (Cann et al., 2012).
Antifungal and Antibacterial Studies
- Piperidine derivatives have been explored for their potential biological activities, including antifungal and antibacterial effects. Research on N-substituted derivatives of piperidine compounds demonstrates moderate to strong activity against both Gram-negative and Gram-positive bacteria, underlining the potential of these compounds in the development of new antimicrobial agents (Khalid et al., 2016).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Propiedades
IUPAC Name |
3-(piperidin-1-ylmethyl)oxan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-7-14-9-10(11)8-12-5-2-1-3-6-12;/h10H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYBRZUYXERGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)

![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
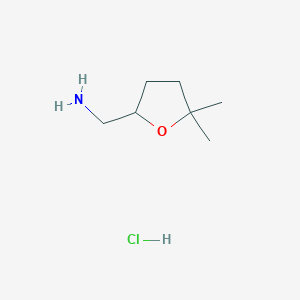

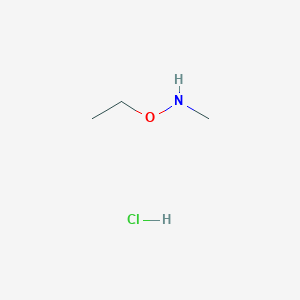
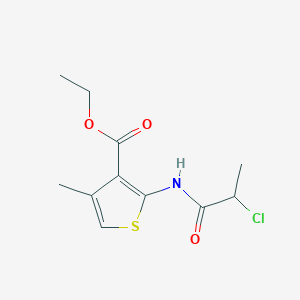
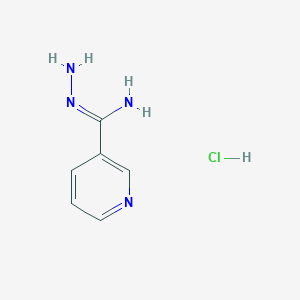


![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)


